L-Asparaginyl-L-valylglycylglycyl-L-alanyl-L-valyl-L-valine
Description
L-Asparaginyl-L-valylglycylglycyl-L-alanyl-L-valyl-L-valine is a synthetic heptapeptide with the sequence Asn-Val-Gly-Gly-Ala-Val-Val. Its molecular formula is C₂₆H₄₆N₈O₉, and its calculated molecular weight is approximately 614.7 Da. The peptide features a unique combination of residues:
- L-Asparagine (Asn) at the N-terminal, providing a polar side chain.
- Two consecutive glycine (Gly) residues, which confer structural flexibility due to their lack of steric hindrance.
- A hydrophobic C-terminal region dominated by three valine (Val) residues, which may influence aggregation propensity or membrane interactions.
- Alanine (Ala) contributes to moderate hydrophobicity and structural stability.
Properties
CAS No. |
651292-03-4 |
|---|---|
Molecular Formula |
C26H46N8O9 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H46N8O9/c1-11(2)19(33-23(39)15(27)8-16(28)35)24(40)30-9-17(36)29-10-18(37)31-14(7)22(38)32-20(12(3)4)25(41)34-21(13(5)6)26(42)43/h11-15,19-21H,8-10,27H2,1-7H3,(H2,28,35)(H,29,36)(H,30,40)(H,31,37)(H,32,38)(H,33,39)(H,34,41)(H,42,43)/t14-,15-,19-,20-,21-/m0/s1 |
InChI Key |
PUUNMSNESAGJFQ-GAMLAWPCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Biological Activity
L-Asparaginyl-L-valylglycylglycyl-L-alanyl-L-valyl-L-valine is a complex peptide comprising seven amino acids, specifically asparagine, valine, glycine, and alanine. This peptide's unique sequence confers distinct biological properties that are of significant interest in biochemical research. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biotechnology.
Structural Characteristics
The structure of this compound exhibits increased hydrophilicity due to the arrangement of its amino acids. This property influences its interactions with biological receptors and enzymes, potentially leading to various biological activities. The peptide can also undergo modifications such as phosphorylation or glycosylation, which may further alter its biological activity and stability.
Biological Activities
This compound has been studied for several biological activities, including:
- Antitumor Activity : Similar peptides have shown promise in inhibiting tumor cell proliferation. For instance, modifications of peptides with leucine and alanine residues have demonstrated significant antitumor effects, suggesting that this compound may exhibit comparable properties .
- Neuroprotective Properties : Peptides with similar structures have been linked to neuroprotective effects, potentially making this compound a candidate for neurological disorders.
- Immune Modulation : Certain peptides can modulate immune responses. The specific sequence of this compound may interact with immune receptors, influencing cytokine production and immune cell activation.
Research Findings
Recent studies have highlighted the importance of peptide sequence in determining biological activity. For example:
- Antitumor Studies : Research on structurally similar peptides indicated that modifications at specific positions could enhance antitumor activity significantly. In one study, peptides with leucine and alanine substitutions showed IC50 values indicating effective inhibition of cancer cell proliferation .
- Infection Control in Clinical Settings : In clinical trials involving dipeptide-supplemented total parenteral nutrition (TPN), similar compounds demonstrated reduced rates of infectious complications in critically ill patients. This suggests that peptides like this compound could play a role in improving patient outcomes through immune modulation .
- Sorption Properties : Studies on related dipeptides revealed their capacity to interact with organic vapors, suggesting potential applications in drug delivery systems or biosensors due to their unique sorption characteristics .
Comparative Analysis
The following table summarizes the structural comparisons and notable features of this compound with other related peptides:
| Compound Name | Composition | Notable Features |
|---|---|---|
| L-Alanylleucine | L-Alanine, L-Leucine | Role in protein synthesis |
| L-Valyltetrahydropyridine | L-Valine, Tetrahydropyridine | Exhibits neuroprotective properties |
| L-Valylnorvaline | L-Valine, Norvaline | Involved in metabolic pathways |
| L-Asparaginyl-L-valyl... | Asparagine, Valine, Glycine, Alanine | Potential antitumor and neuroprotective effects |
Case Studies
Several case studies have been conducted to explore the biological effects of similar peptides:
- Clinical Trial on TPN : A multicenter trial assessed the efficacy of alanine-glutamine dipeptide-supplemented TPN. Results indicated fewer nosocomial infections among patients receiving the supplemented nutrition compared to controls .
- Antitumor Efficacy Study : A study evaluated various modified peptides for their antitumor activity against different cancer cell lines. The findings suggested that specific amino acid substitutions could enhance the inhibitory effects on cancer cell proliferation significantly .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of L-Asparaginyl-L-valylglycylglycyl-L-alanyl-L-valyl-L-valine can be contextualized by comparing it to analogous peptides, such as the compound L-Valine, L-alanyl-L-isoleucyl-L-prolyl-L-alanyl-L-valyl-L-asparaginyl- (CAS: 852620-70-3) described in . Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
| Property | This compound | L-Valine, L-alanyl-L-isoleucyl-L-prolyl-L-alanyl-L-valyl-L-asparaginyl- (CAS: 852620-70-3) |
|---|---|---|
| Sequence | Asn-Val-Gly-Gly-Ala-Val-Val | Val-Ala-Ile-Pro-Ala-Val-Asn |
| Molecular Formula | C₂₆H₄₆N₈O₉ | C₃₁H₅₄N₈O₁₀ |
| Molecular Weight | ~614.7 Da | ~682.8 Da |
| Key Residues | Gly-Gly (flexible), Val-Val (hydrophobic) | Pro (rigid), Ile (hydrophobic), Asn (polar) |
| Structural Features | High flexibility due to Gly-Gly; linear conformation | Pro-induced kink; potential β-turn or loop formation |
| Hydrophobicity | Moderate (polar N-terminal, hydrophobic C-terminal) | High (Ile, Val, Pro) |
Key Insights from Structural Analysis:
Flexibility vs. Rigidity :
- The target peptide’s Gly-Gly motif enhances backbone flexibility, which may facilitate conformational adaptability in aqueous environments .
- In contrast, the presence of proline in CAS: 852620-70-3 introduces structural rigidity, likely restricting conformational freedom and promoting secondary structures like β-turns .
CAS: 852620-70-3 contains isoleucine, a highly hydrophobic residue, which may enhance its propensity for transmembrane localization or aggregation .
The evidence compound’s rigid Pro-Ala-Ile sequence may stabilize specific conformations, making it suitable for enzyme inhibition or receptor binding studies .
Limitations of Available Data:
The provided evidence lacks experimental data (e.g., solubility, bioactivity) for both compounds. Thus, this comparison relies on theoretical calculations and residue-specific properties. Further empirical studies are needed to validate these hypotheses.
Q & A
Q. How can ecological impacts of this peptide be assessed during disposal?
- Methodological Answer : Follow OECD Guidelines 301 (Ready Biodegradability) and 211 (Daphnia magna acute toxicity). High-resolution mass spectrometry (HRMS) detects environmental persistence in simulated wastewater. Microbial degradation assays (activated sludge) measure half-life under aerobic/anaerobic conditions. Institutional protocols must align with 40 CFR 720.36 for non-TSCA-listed compounds .
Tables for Key Data
Q. Table 1. Analytical Parameters for Structural Confirmation
| Technique | Parameters | Application |
|---|---|---|
| RP-HPLC | C18 column, 0.1% TFA, 5–60% ACN/30 min | Purity assessment |
| MALDI-TOF MS | α-cyano-4-hydroxycinnamic acid matrix | Molecular weight verification |
| CD Spectroscopy | 190–260 nm, 25°C, 0.1 mg/mL in PBS | Secondary structure analysis |
Q. Table 2. Stability Study Design
| Condition | Duration | Metrics Analyzed |
|---|---|---|
| 25°C/60% RH | 0, 1, 3, 6 mo | HPLC purity, MS degradation products |
| 40°C/75% RH | 4 weeks | Aggregation (DLS), solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
